Tin(II) tetrafluoroborate

Description

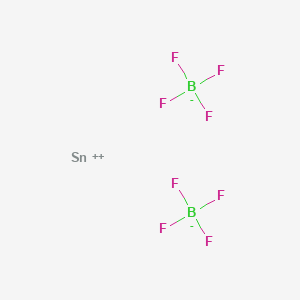

Structure

2D Structure

Properties

IUPAC Name |

tin(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Sn/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSNSDMGTYJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884647 | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 50% Aqueous solution: Colorless liquid with practically no odor; [Solvay Fluorides MSDS] | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannous fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13814-97-6 | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Trajectories of Tin Ii Tetrafluoroborate in Contemporary Chemistry

Tin(II) tetrafluoroborate (B81430) is a colorless liquid at room temperature, a property that lends itself to a variety of applications. morita-kagaku.co.jpiarc.fr It is widely recognized for its crucial role in electroplating, where it is used to deposit tin coatings on substrates like copper, contributing to the production of tin alloys. chemicalbook.comthermofisher.krfishersci.at The stability of tin(II) tetrafluoroborate in plating baths makes it a preferred choice for these processes.

Beyond electroplating, the compound serves as a catalyst in a range of organic synthesis reactions. chemicalbook.comthermofisher.krfishersci.at Its catalytic activity is attributed to the ability of the tin(II) cation to act as a Lewis acid, facilitated by the weakly coordinating nature of the tetrafluoroborate anion. This allows the tin center to interact with reactants and promote the formation of new chemical bonds. Research has also explored its use as a petrochemical additive. chemicalbook.comthermofisher.krfishersci.at

Recent research has investigated the complex coordination chemistry of this compound. Studies involving crown ethers and other macrocyclic ligands have revealed the formation of intricate complexes, sometimes involving fragmentation of the tetrafluoroborate anion or cleavage of the ligand itself. rsc.org For instance, reactions with 15-crown-5 (B104581) and 18-crown-6 (B118740) have yielded sandwich and hydrated complexes, respectively. rsc.org

Overview of Divalent Tin Chemistry Within Group 14 Elements

The chemistry of tin is a part of the broader narrative of the Group 14 elements in the periodic table, which also includes carbon, silicon, germanium, and lead. oxfordreference.comtutorsglobe.com These elements share an outer electron configuration of ns²np², which dictates their chemical behavior. oxfordreference.comlibretexts.org A prominent trend within this group is the increasing stability of the divalent (+2) oxidation state as one moves down the group, a phenomenon known as the "inert pair effect". oxfordreference.comtutorsglobe.com

While carbon primarily exhibits a +4 oxidation state, and silicon and germanium compounds are also predominantly tetravalent, tin and lead have well-established divalent chemistries. oxfordreference.com Tin(II) compounds are moderately reducing agents, with a tendency to be oxidized to the more stable tin(IV) state. oxfordreference.com This contrasts with lead, where the +2 oxidation state is the more stable of the two. oxfordreference.com

The transition from nonmetallic to metallic character is another key feature of Group 14. oxfordreference.comtutorsglobe.com Carbon is a nonmetal, silicon and germanium are metalloids, and tin and lead are distinctly metallic. oxfordreference.comtutorsglobe.com Tin itself exists in two common allotropes: the metallic white (β) tin and the nonmetallic gray (α) tin. highland.cc.il.us The reactivity of the elements generally increases down the group. oxfordreference.com

Evolution of Research Perspectives on Tetrafluoroborate Salts in Inorganic Systems

Strategies for Synthesis of High-Purity Tin(II) Tetrafluoroborate

The production of high-purity this compound is crucial for its performance in specialized applications, such as electronics manufacturing and catalysis.

Precipitation-Based Approaches in Aqueous Media

A common and effective method for synthesizing this compound involves precipitation reactions in an aqueous environment. This typically entails the reaction of a tin(II) salt, such as tin(II) chloride (SnCl₂), with a tetrafluoroborate source, like fluoroboric acid (HBF₄) or a salt such as sodium tetrafluoroborate (NaBF₄).

One illustrative laboratory-scale synthesis involves the reaction of tin(II) chloride with sodium borohydride, which can produce this compound as a byproduct. Another approach is the reaction of tin(II) oxide (SnO) with fluoroboric acid. In a typical industrial-scale process, high-purity tin(II) oxalate (B1200264) is produced as an intermediate by reacting an aqueous solution of high-purity this compound with oxalic acid dihydrate. google.comgoogle.com The resulting tin(II) oxalate can then be further processed.

The general reaction can be represented as: Sn²⁺(aq) + 2BF₄⁻(aq) → Sn(BF₄)₂(s)

The solubility of the resulting this compound in the aqueous medium is a critical factor that influences the yield and purity of the precipitated product. Recrystallization from solvents like ethanol (B145695) or acetone (B3395972) can be employed to further purify the crude product, effectively removing residual impurities.

Control of Reaction Parameters for Purity Optimization

Optimizing reaction parameters is essential to maximize the yield and purity of this compound. Key parameters that are carefully controlled include:

| Parameter | Optimal Condition/Rationale |

| pH | Maintained at an acidic level (pH < 3) to prevent the hydrolysis of Sn(BF₄)₂ to tin(II) hydroxide (B78521) (Sn(OH)₂). |

| Temperature | Typically maintained between 25–60°C to enhance reaction kinetics without causing decomposition of reactants. For some processes involving tin(II) oxide, temperatures may be raised to 50-80°C. |

| Stoichiometry | A precise molar ratio of reactants, such as a 1:2 molar ratio of SnCl₂ to NaBF₄, is crucial to ensure complete conversion and minimize side reactions. |

| Atmosphere | Reactions are often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Sn²⁺ to Sn⁴⁺. |

| Reagent Purity | The use of high-purity starting materials is fundamental to achieving a high-purity final product. |

| Drying | Final products are often dried under vacuum at elevated temperatures (e.g., 40-80°C) to remove residual solvents and moisture. |

By carefully controlling these factors, manufacturers can produce this compound with purities exceeding 99%.

Development of Sustainable and Green Synthesis Routes

In line with the principles of green chemistry, there is a growing focus on developing more environmentally friendly methods for producing this compound. archivemarketresearch.com

Minimizing Environmental Footprint in Production

Traditional synthesis methods can generate waste streams containing hazardous materials. Sustainable approaches aim to reduce waste, minimize the use of toxic reagents, and lower energy consumption. royalsocietypublishing.orgrsc.org This includes optimizing reaction efficiency to maximize atom economy, thereby converting a higher proportion of reactants into the desired product. rsc.org For instance, replacing tin chloride-based reductions with catalytic hydrogenation in related chemical processes exemplifies a move towards greener synthesis. nih.govroyalsocietypublishing.org

Innovative Solvent Systems and Reaction Conditions

A key area of green chemistry research is the exploration of alternative solvent systems to replace volatile and often toxic organic solvents. nih.govroyalsocietypublishing.org For tin-related chemistries, including recovery and synthesis, novel solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) are being investigated. mdpi.comrsc.org

Ionic Liquids (ILs): These are salts with low melting points that can act as non-volatile, non-flammable solvents. rsc.orgmdpi.com Their use can simplify product separation and catalyst recycling. royalsocietypublishing.org For example, 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate and 1-butyl-3-methylimidazolium tetrafluoroborate have been used in solder removal processes. mdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. rsc.orgacs.org They are often biodegradable and can be prepared from inexpensive, readily available starting materials like choline (B1196258) chloride and urea. mdpi.com Research has explored the solubility of metal oxides, including tin(IV) oxide, in various DES systems. mdpi.com

The application of microwave heating or ultrasound-assisted synthesis are other green techniques that can accelerate reaction rates and reduce energy consumption. royalsocietypublishing.org

Anhydrous Versus Aqueous Formulations: Synthesis and Stability Considerations

This compound is commercially available in both anhydrous and aqueous forms, each with specific synthesis and stability characteristics.

The aqueous solution, typically around 50% w/w, is a common commercial form. thermofisher.com Its stability is highly dependent on pH. In aqueous solutions, this compound can undergo hydrolysis, as shown in the following equilibrium:

Sn(BF₄)₂ + H₂O ⇌ Sn(OH)(BF₄) + HBF₄

To maintain the stability of the solution and prevent precipitation, the pH is kept acidic.

Catalytic Applications of Tin Ii Tetrafluoroborate in Organic and Materials Synthesis

Catalytic Activity in Transesterification Reactions

Mechanisms and Efficiency in Biodiesel Production

Tin(II) tetrafluoroborate (B81430), as a Lewis acid, is a potential catalyst in the production of biodiesel, which primarily involves the transesterification of triglycerides and the esterification of free fatty acids (FFAs). The catalytic action of tin-based Lewis acids in these processes is understood to proceed through a well-established mechanism. rsc.orgorganic-chemistry.org

The central mechanism involves the activation of the carbonyl group present in the triglyceride or free fatty acid. The tin(II) ion (Sn²⁺), being an electron-pair acceptor (Lewis acid), coordinates to the carbonyl oxygen atom. rsc.orgresearchgate.net This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol, such as methanol (B129727) or ethanol (B145695). rsc.org

The reaction proceeds through the formation of a tetrahedral intermediate. Subsequently, a proton transfer and the elimination of glycerol (B35011) (in transesterification) or water (in esterification) yield the fatty acid alkyl ester (biodiesel) and regenerate the catalyst for further cycles. organic-chemistry.org This catalytic pathway is common for tin compounds used in biodiesel production and is milder compared to strong Brønsted acids. researchgate.net

Two variations of this Lewis acid mechanism have been proposed for tin catalysts:

Intermolecular Nucleophilic Attack: The tin catalyst first activates the ester (triglyceride), followed by an attack from a free alcohol molecule. rsc.org

Intramolecular Nucleophilic Attack: The alcohol first coordinates to the tin center, and then performs an intramolecular attack on the ester that is also coordinated to the same tin center. rsc.org

While specific efficiency data for Tin(II) tetrafluoroborate in biodiesel production is not extensively documented, research on other inorganic tin catalysts like tin(II) chloride provides insight into the potential performance. These catalysts have been shown to be effective for both esterification and transesterification, which are crucial for processing low-cost feedstocks with high FFA content. researchgate.netsemanticscholar.org Tin-based catalysts are also noted for their tolerance to the presence of water and free fatty acids in the feedstock, a significant advantage over traditional base catalysts which are prone to soap formation. ctc-n.org

| Catalyst Type | Reaction | Key Findings / Efficiency Metrics | Reference |

|---|---|---|---|

| General Tin-based Lewis Acids | Transesterification & Esterification | Activate carbonyl group, increasing susceptibility to nucleophilic attack by alcohol. Milder than Brønsted acids. | rsc.orgresearchgate.net |

| Tin(II) Chloride (as a proxy) | FFA Esterification | First-order dependence on both FFA and catalyst concentration. Activation energy reported as 46.79 kJ mol⁻¹. | researchgate.net |

| Continuous Tin-Catalyzed Process | Transesterification | High tolerance to FFAs and moisture; avoids soap formation; allows use of less expensive oils and alcohols like methanol and ethanol. | ctc-n.org |

Strategies for Catalyst Immobilization and Reusability

A significant drawback of homogeneous catalysts, including this compound in its pure form, is the difficulty in separating them from the reaction mixture post-synthesis. This complicates product purification and prevents catalyst recycling, adding to both cost and environmental concerns. To overcome these limitations, catalyst immobilization is a key strategy. researchgate.netmdpi.com

Immobilization involves anchoring the catalytically active species onto a solid, insoluble support material. This process transforms the homogeneous catalyst into a heterogeneous one, which can be easily separated from the liquid product phase through simple filtration or centrifugation. mdpi.comnih.gov This allows for the catalyst to be recovered and reused over multiple reaction cycles, enhancing the economic and environmental sustainability of the process. nih.gov

Common strategies and supports applicable for the immobilization of tin-based catalysts include:

Incipient Wetness Impregnation: This technique involves dissolving the catalyst, such as a tin salt, in a solvent and adding it to a porous support material. The volume of the solution is approximately equal to the pore volume of the support. The solvent is then evaporated, leaving the catalyst dispersed on the support's surface. researchgate.net

Deposition on Inorganic Oxides: Materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) are frequently used as supports due to their high surface area, thermal stability, and mechanical robustness. researchgate.netmdpi.com

Zeolites and Mesoporous Materials: Supports like Sn-MCM-41 or Sn-β zeolites offer a structured porous network, which can encapsulate or support the tin species, preventing leaching and providing shape-selective catalytic properties. alfachemic.com

Carbon-based Supports: Materials such as activated carbon and carbon nanotubes can also serve as effective supports for tin catalysts, offering high surface areas and unique electronic properties. alfachemic.com

The reusability of such immobilized catalysts is a critical performance indicator. For a catalyst to be viable, it must maintain high catalytic activity and selectivity over numerous cycles with minimal leaching of the active tin species into the product stream. mdpi.comnih.gov

Development of Novel Catalytic Systems Based on this compound

Heterogenization and Supported Catalysis

The development of novel catalytic systems based on this compound often focuses on heterogenization, which is the process of converting a homogeneous catalyst into a heterogeneous one. This is typically achieved by supporting the catalyst on a solid carrier, as discussed in the context of immobilization. researchgate.net Supported tin catalysts offer several advantages over their homogeneous counterparts, including enhanced stability, easier handling, and reduced reactor corrosion. researchgate.netalfachemic.com

Examples of heterogenized tin catalytic systems include:

Sulfated Tin Oxides: Treating tin(IV) oxide with sulfuric acid creates a solid superacid catalyst with both Brønsted and Lewis acid sites. These materials have demonstrated high activity in esterification reactions. researchgate.net

Tin Supported on Zeolites and Clays (B1170129): Zeolites like Sn-β and hydrotalcite clays can act as solid supports, providing a high surface area and a well-defined pore structure that can enhance catalytic efficiency. alfachemic.com

The performance of these supported catalysts is highly dependent on the choice of support material, the method of preparation, and the loading of the active tin species. researchgate.net Characterization techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and surface area analysis (BET) are crucial for understanding the structure and acidic properties of the final catalytic material.

| Support Material | Type of Heterogeneous Tin Catalyst | Potential Advantages | Reference |

|---|---|---|---|

| Zeolites (e.g., Sn-β) | Tin incorporated into zeolite framework | High surface area, defined pore structure, shape selectivity. | alfachemic.com |

| Mesoporous Silica (e.g., MCM-41) | Tin incorporated into silica framework | Large, uniform pores allowing access for bulky molecules. | alfachemic.com |

| Carbon Nanotubes | Tin chloride loaded onto carbon nanotubes | High surface area and thermal conductivity. | alfachemic.com |

| Inorganic Oxides (SiO₂, ZrO₂) | Sulfated tin oxide supported on silica/zirconia | Creates solid superacids with high catalytic activity. | researchgate.net |

Biphasic and Multi-phase Catalytic Systems

Biphasic and multi-phase catalysis represent another advanced approach to bridging the gap between homogeneous and heterogeneous catalysis. In these systems, the reaction occurs in a homogeneous phase, but the catalyst resides in a separate, immiscible liquid phase. This configuration allows for the intimate contact between catalyst and reactants necessary for high efficiency, while also enabling simple separation of the product phase from the catalyst phase upon completion of the reaction. researchgate.net

A common example is aqueous-organic biphasic catalysis, where a water-soluble catalyst is used in an aqueous phase to act on substrates in an immiscible organic phase. Another emerging area is fluorous biphasic catalysis (FBC), where the catalyst is modified with perfluorinated ("fluorous") ponytails, making it soluble in a fluorous solvent but insoluble in common organic solvents. researchgate.net The reaction can be run as a single phase at elevated temperatures, and upon cooling, the system separates into two phases, allowing for the decantation of the product and reuse of the catalyst-containing fluorous phase.

While the application of this compound in such biphasic or multi-phase systems is not widely documented in the reviewed literature, the principles are broadly applicable. To adapt this compound for such a system, it would need to be chemically modified to ensure it selectively partitions into the desired catalyst phase (e.g., by attaching water-soluble or fluorous ligands). The primary advantage would be combining the high activity and selectivity of a homogeneous catalyst with the ease of separation characteristic of a heterogeneous one.

Electrochemical Studies and Electrodeposition Processes Involving Tin Ii Tetrafluoroborate

Fundamental Electrochemical Behavior of Sn(II) in Solution

The electrochemical behavior of tin(II) ions in a tetrafluoroborate (B81430) solution is foundational to its application in electroplating. The tetrafluoroborate anion (BF₄⁻) is stable and does not strongly complex with tin ions, ensuring their availability for electrochemical reactions. atamanchemicals.com

Sn²⁺(aq) + 2e⁻ → Sn(s)

The electron transfer process in electrodeposition can be categorized into outer-sphere and inner-sphere mechanisms. wikipedia.org In aqueous Tin(II) tetrafluoroborate solutions, the Sn²⁺ ion is hydrated, forming aquo-complexes like [Sn(H₂O)ₙ]²⁺. mdpi.com The electron transfer is typically an outer-sphere process where electrons tunnel from the cathode to the hydrated tin ion without a direct covalent bond forming between the electrode and the ion during the transfer. wikipedia.org The weakly coordinating nature of the BF₄⁻ anion facilitates this process by not interfering with the availability of the Sn²⁺ ions for reduction. atamanchemicals.com

The rate of tin electrodeposition is often limited by the transport of Sn²⁺ ions from the bulk solution to the cathode surface, a phenomenon known as a diffusion-controlled process. researchgate.net The limiting current density is directly proportional to the concentration of Sn²⁺ ions in the electrolyte.

The speciation of tin(II) in the electrolyte can be complex and is influenced by factors such as pH and the presence of other ligands. researchgate.netfao.org In aqueous solutions, Sn²⁺ can undergo hydrolysis to form various species, including Sn(OH)⁺, Sn(OH)₂, and polynuclear complexes like Sn₂(OH)₂²⁺ and Sn₃(OH)₄²⁺. mdpi.com However, tetrafluoroborate-based electrolytes are typically acidic (pH 1-2), which suppresses the formation of these hydrolytic species and maintains the tin predominantly as Sn²⁺(aq). jayfluoride.biz The presence of the tetrafluoroborate anion itself does not lead to strong complex formation with Sn²⁺, unlike other anions such as pyrophosphate, which can form stable complexes like [Sn(P₂O₇)₂]⁶⁻. atamanchemicals.comnih.gov This straightforward speciation in acidic fluoroborate baths allows for more predictable and controllable electrodeposition processes.

Electrodeposition of Tin from this compound Electrolytes

This compound is a widely used electrolyte for tin electroplating due to its ability to support high current densities and produce consistent deposits. jayfluoride.bizstudylib.net The process is crucial for applications ranging from corrosion protection to electronics manufacturing. researchgate.net

The electrodeposition of tin is an electrocrystallization process that involves the formation and growth of new metallic phases on a substrate. The mechanism can be studied using techniques like cyclic voltammetry and chronoamperometry. Studies on substrates such as pencil graphite electrodes have elucidated the kinetics of this process. dntb.gov.ua The initial stage involves the nucleation of tin crystals on the substrate surface. This can occur via instantaneous nucleation (where all nucleation sites are active at the beginning) or progressive nucleation (where new sites become active over time). This is followed by the three-dimensional (3D) growth of these nuclei. researchgate.net The specific mechanism is influenced by factors like overpotential, temperature, and the nature of the substrate.

The composition of the electroplating bath significantly impacts the morphology, grain size, and properties of the deposited tin layer. While simple acidic this compound solutions can be used, they often produce loosely adherent, needle-like (acicular) deposits. agh.edu.pl To achieve smooth, bright, and compact coatings, organic additives are frequently incorporated into the electrolyte. agh.edu.plresearchgate.net These additives, which can include grain refiners, brighteners, and leveling agents, adsorb onto the cathode surface, influencing the nucleation and growth of tin crystals. agh.edu.pl

In recent years, ionic liquids (ILs) have emerged as alternative electrolytes for tin electrodeposition, offering advantages such as a wide electrochemical window and high thermal stability. tu-clausthal.deelectrochem.org The choice of the ionic liquid's anion has a profound effect on the morphology of the electrodeposited tin. researchgate.net For example, using 1-butyl-1-methylpyrrolidinium trifluoromethylsulfonate ([Py₁,₄]TfO) as the electrolyte can result in agglomerated tin deposits. researchgate.nettu-clausthal.de In contrast, using an ionic liquid with a dicyanamide anion, such as 1-butyl-1-methylpyrrolidinium dicyanamide ([Py₁,₄]DCA), tends to produce dendritic (tree-like) tin structures. researchgate.nettu-clausthal.de This demonstrates that the ionic composition of the electrolyte can be precisely tuned to control the microstructure of the electrodeposit. researchgate.net

| Ionic Liquid Anion | Cation | Resulting Tin Deposit Morphology | Reference |

|---|---|---|---|

| Trifluoromethylsulfonate (TfO⁻) | 1-butyl-1-methylpyrrolidinium ([Py₁,₄]⁺) | Agglomerated particles | researchgate.nettu-clausthal.de |

| Dicyanamide (DCA⁻) | 1-butyl-1-methylpyrrolidinium ([Py₁,₄]⁺) | Dendrites | researchgate.nettu-clausthal.de |

| Dicyanamide (DCA⁻) | 1-ethyl-3-methylimidazolium (B1214524) ([EMIm]⁺) | Dendrites | researchgate.net |

Role of this compound in Advanced Materials Electroplating

The electrodeposition of tin and its alloys from this compound electrolytes is critical for the fabrication of advanced materials with specialized properties. In the electronics industry, tin and tin-lead alloy coatings are used extensively on printed circuit boards (PCBs), semiconductors, and connectors to ensure good solderability and prevent corrosion. studylib.net

Furthermore, tin is a promising anode material for next-generation lithium-ion batteries due to its high theoretical capacity. researchgate.netmdpi.com Electrodeposition from this compound solutions offers a method to create nanostructured tin anodes, such as nanowires or porous films. tu-clausthal.de These high-surface-area structures can better accommodate the large volume changes that occur during the charging and discharging cycles of a lithium-ion battery, thereby improving the battery's stability and lifespan. researchgate.net Template-assisted electrodeposition, using membranes with nano-sized pores, can be employed with this compound-based electrolytes to synthesize tin nanowires with controlled dimensions. tu-clausthal.detu-clausthal.de

Applications in Electronics Manufacturing and Component Production (e.g., 5G, IoT)

The advancement of technologies such as 5G and the Internet of Things (IoT) necessitates the production of smaller, more efficient, and highly reliable electronic components. researchgate.net Smart manufacturing, which forms the backbone of Industry 4.0, relies on the Industrial Internet of Things (IIoT) to connect equipment and sensors for real-time data analysis. telit.com This creates a demand for advanced connectivity solutions and robust electronic hardware. telit.com

Tin electroplating is a widely utilized process in the manufacturing of critical electronic components like printed circuit boards (PCBs) and semiconductors. substech.comstudylib.net The primary functions of the tin coating are to provide a solderable surface for mounting other components and to protect the underlying copper circuitry from corrosion. substech.com The reliability of these connections is paramount for the performance of high-frequency 5G applications and the longevity of IoT devices. mdpi.com

Electrolytes based on this compound are frequently used for this purpose. studylib.net The growth of the 5G and IoT sectors directly fuels the demand for high-quality tin and tin-alloy plating, making this compound a critical chemical in the supply chain for modern electronics manufacturing. substech.commdpi.com The use of 5G in conjunction with IIoT also allows for more efficient predictive maintenance and management of the equipment used in these manufacturing processes. telit.com

Deposition of Tin and Tin Alloy Coatings

This compound is a principal component in acidic plating baths for depositing tin and its alloys. honeywell-pmt.com Electrolyte systems based on tetrafluoroboric acid are commonly used for the electrodeposition of tin-lead alloys, which have historically been important as solders. studylib.net Due to environmental concerns regarding lead, lead-free tin alloys have been developed as alternatives. substech.com

The composition of the electroplating bath and the operating conditions are critical variables that must be strictly controlled to achieve the desired properties of the deposited layer. substech.comresearchgate.net Small deviations in the alloy's composition can significantly alter its melting point and performance. substech.com Fluoborate-based solutions are effective for plating because both tin and lead have high hydrogen overvoltages, allowing for efficient deposition from strong acid solutions without the need for complexing agents. studylib.net

A typical formulation for a tin-lead alloy plating bath using metal tetrafluoroborates is detailed in the table below.

Table 1: Example Formulation and Operating Conditions for a Tin-Lead Alloy Electroplating Bath.

| Component / Parameter | Typical Value / Range | Function |

|---|---|---|

| Bath Ingredients | ||

| This compound (Sn(BF₄)₂) | Varies based on desired alloy | Source of tin ions |

| Lead tetrafluoroborate (Pb(BF₄)₂) | Varies based on desired alloy | Source of lead ions |

| Fluoboric acid (HBF₄) | Varies | Increases conductivity, prevents salt hydrolysis |

| Boric acid (H₃BO₃) | Varies | Buffering agent, stabilizes the bath |

| Organic Additives | As required | Brighteners, grain refiners |

| Operating Conditions | ||

| Temperature | 21-38°C (70-100°F) | Affects deposition rate and deposit quality |

| Agitation | Solution and/or cathode rod | Ensures uniform ion concentration at the cathode |

| Anode Composition | Similar to the desired coating composition | Replenishes metal ions in the bath |

| Anode/Cathode Surface Area Ratio | ≥1 | Maintains bath stability |

| Cathode Current Density | 2.2-7.6 A/dm² (20-70 A/ft²) | Controls the rate of deposition |

This table is based on data from various sources for illustrative purposes. substech.com

Electrochemical Characterization Techniques in this compound Systems

To understand and optimize the electrodeposition processes involving this compound, various electrochemical characterization techniques are employed. These methods provide insights into reaction mechanisms, kinetics, and the properties of the electrochemical system.

Cyclic Voltammetry and Linear Sweep Voltammetry

Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are powerful electroanalytical techniques used to investigate electrochemical processes. wikipedia.org In LSV, the potential between the working and reference electrodes is swept linearly with time while the current is measured. wikipedia.org CV extends this by reversing the potential sweep, which provides information about both the forward and reverse reactions (e.g., reduction and oxidation). wikipedia.org

In the context of this compound systems, these techniques are used to:

Identify Redox Potentials: Determine the potentials at which the reduction of Sn²⁺ ions to Sn metal and the subsequent stripping (oxidation) occur. usm.my

Study Reaction Mechanisms: Investigate the step-by-step mechanism of tin and tin alloy deposition. The shape of the voltammograms can reveal whether the reaction is reversible, irreversible, or quasi-reversible. researchgate.net

Evaluate the Effect of Additives: Assess how organic additives in the plating bath influence the deposition process, such as by shifting the reduction potential or altering the peak current.

Determine Kinetic Parameters: From the analysis of CV and LSV data, it is possible to calculate kinetic parameters such as the charge transfer coefficient (α) and the heterogeneous rate constant (kₛ), which describe the kinetics of the electron transfer process at the electrode surface. acs.org

For example, a cyclic voltammogram of a tin-based system would typically show a cathodic peak corresponding to the reduction of tin ions and an anodic peak on the reverse scan corresponding to the stripping of the deposited tin. usm.my

Chronoamperometry and Chronopotentiometry

Chronoamperometry and chronopotentiometry are time-based electrochemical techniques that provide complementary information to voltammetric methods.

Chronoamperometry (CA): In this technique, a potential step is applied to the working electrode, and the resulting current is monitored as a function of time. The shape of the current-time transient can provide detailed information about the nucleation and growth mechanism of the electrodeposited film. For instance, it can help distinguish between instantaneous and progressive nucleation.

Chronopotentiometry (CP): This method involves applying a constant current to the electrochemical cell and measuring the potential of the working electrode over time. znaturforsch.com When the concentration of the electroactive species (e.g., Sn²⁺ ions) at the electrode surface drops to zero, a sharp change in potential is observed. The time at which this occurs is known as the transition time. CP is useful for determining diffusion coefficients and studying the kinetics of coupled chemical reactions. znaturforsch.com

These techniques are essential for a fundamental understanding of the deposition process from this compound electrolytes, enabling the optimization of plating conditions to produce coatings with desired morphologies and properties. researchgate.net

Table 2: Summary of Electrochemical Characterization Techniques.

| Technique | Principle | Information Obtained in this compound Systems |

|---|---|---|

| Cyclic Voltammetry (CV) | Potential is swept linearly and then reversed; current is measured. wikipedia.org | Redox potentials, reaction reversibility, mechanism of deposition, effect of additives. usm.myresearchgate.net |

| Linear Sweep Voltammetry (LSV) | Potential is swept linearly in one direction; current is measured. wikipedia.org | Redox potentials, identification of electroactive species. acs.org |

| Chronoamperometry (CA) | A potential step is applied; current is measured vs. time. researchgate.net | Nucleation and growth mechanisms, diffusion coefficients. |

| Chronopotentiometry (CP) | A constant current is applied; potential is measured vs. time. znaturforsch.com | Transition times, diffusion coefficients, reaction kinetics. znaturforsch.com |

Advanced Spectroscopic and Computational Characterization of Tin Ii Tetrafluoroborate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for probing the structure of tin(II) complexes in solution. By analyzing various NMR-active nuclei, a comprehensive picture of the species present can be developed.

The ¹¹⁹Sn nucleus is an excellent probe for studying tin-containing compounds due to its 1/2 spin, significant natural abundance (8.59%), and high sensitivity. northwestern.edu The ¹¹⁹Sn NMR chemical shift (δ(¹¹⁹Sn)) is exceptionally sensitive to the oxidation state, coordination number, and geometry of the tin atom, with a chemical shift range spanning several thousand ppm. northwestern.eduresearchgate.net

For tin(II) compounds, the ¹¹⁹Sn chemical shift provides direct information on the coordination environment. An increase in the coordination number at the tin(II) center generally results in a significant upfield shift (a move to more negative ppm values) of the ¹¹⁹Sn resonance. This trend is a valuable diagnostic tool for determining the structure of complexes in solution. researchgate.net For instance, monomeric, two-coordinate tin(II) compounds exhibit resonances at the downfield end of the scale, while higher-coordinate species are found progressively upfield. researchgate.net The chemical shift anisotropy (CSA), which can be measured in solid-state NMR, is also a sensitive indicator of the tin coordination sphere's geometry and the tin oxidation state. nih.govnih.gov

| Coordination Number | Typical ¹¹⁹Sn Chemical Shift Range (ppm) | Compound Class Example |

| 2 | > +200 | Monomeric Stannylenes |

| 3 | +150 to -400 | Dimeric Stannylenes, Heteroleptic Complexes |

| 4-5 | < -400 | Adducts with Lewis Bases |

This table illustrates the general trend of ¹¹⁹Sn chemical shifts with the coordination number of the Sn(II) center. Specific values are highly dependent on the nature of the ligands.

Both ¹¹B and ¹⁹F NMR are crucial for characterizing the tetrafluoroborate (B81430) (BF₄⁻) anion and its interactions within a complex. The tetrafluoroborate anion is generally considered to be weakly coordinating, but its interactions with the cation and solvent can be observed through these NMR techniques.

¹⁹F NMR: In the ¹⁹F NMR spectrum, the tetrafluoroborate anion typically displays a characteristic set of signals due to coupling with the boron isotopes, ¹¹B (I=3/2, 80.4% abundance) and ¹⁰B (I=3, 19.6% abundance). The coupling to the more abundant ¹¹B nucleus results in a 1:1:1:1 quartet, which is the most prominent feature. researchgate.netescholarship.org The chemical shift of the BF₄⁻ anion is typically observed in the range of -129 to -150 ppm. researchgate.net Changes in the chemical shift or line broadening can indicate interactions such as ion pairing or hydrolysis, the latter of which may produce new species like [BF₃(OH)]⁻. researchgate.netescholarship.org

¹¹B NMR: The ¹¹B NMR spectrum provides complementary information. For the symmetrical BF₄⁻ anion, coupling to the four equivalent fluorine atoms (¹⁹F, I=1/2) is expected to produce a quintet. However, due to quadrupolar relaxation effects of the boron nucleus and the small coupling constant, this is often observed as a broad singlet or a poorly resolved multiplet. escholarship.orgresearchgate.net The chemical shift is typically found at approximately -1 to -2 ppm. The observation of sharp, well-resolved signals is indicative of a highly symmetrical electronic environment around the boron atom. researchgate.net

| Nucleus | Typical Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Notes |

| ¹⁹F | -129 to -150 ppm | Quartet (due to ¹¹B) | ¹J(¹⁹F, ¹¹B) ≈ 1 Hz | A smaller, broader multiplet from coupling to ¹⁰B may also be visible. |

| ¹¹B | ~ -1.5 ppm | Quintet (often unresolved) | ¹J(¹¹B, ¹⁹F) ≈ 1 Hz | Often appears as a broad singlet due to quadrupolar relaxation. |

Characteristic NMR parameters for the tetrafluoroborate anion. escholarship.orgresearchgate.net

For complexes of tin(II) tetrafluoroborate with phosphine (B1218219) ligands, ³¹P NMR spectroscopy is an indispensable tool. wikipedia.org The coordination of a phosphine ligand to the Sn(II) center induces a significant change in the phosphorus atom's electronic environment, which is reflected in its ³¹P chemical shift.

The difference between the chemical shift of the complexed phosphine and that of the free phosphine is known as the coordination shift (Δδ = δcomplex - δfree). This value provides insight into the nature and strength of the metal-ligand bond. Furthermore, the spectra of tin-phosphine complexes are often characterized by the presence of satellite peaks flanking the main signal. These arise from spin-spin coupling between the ³¹P nucleus and the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of the one-bond coupling constant, ¹J(¹¹⁹Sn-³¹P), is a direct measure of the s-character in the Sn-P bond and is highly sensitive to the geometry and bonding at the tin center. researchgate.netresearchgate.net For tin(II) phosphine complexes, these coupling constants are typically found in the range of 705–1665 Hz. researchgate.net

| Phosphine Ligand (L) | Free Ligand δ(³¹P) (ppm) | Complex [Sn(L)]²⁺ δ(³¹P) (ppm) | Coordination Shift (Δδ) (ppm) | ¹J(¹¹⁹Sn-³¹P) (Hz) |

| Ph₂P(CH₂)₂PPh₂ (dppe) | -12.9 | +25.3 | +38.2 | 1008 |

| PhP[(CH₂)₂PPh₂]₂ (triphos) | -13.6 (terminal P), -13.0 (central P) | +23.2 (terminal P), +1.8 (central P) | +36.8, +14.8 | 940 (terminal P), 705 (central P) |

| MeC(CH₂PPh₂)₃ (tripod) | -28.2 | -1.1 | +27.1 | 794 |

³¹P NMR data for selected tin(II) phosphine complexes, illustrating coordination shifts and tin-phosphorus coupling constants. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. It is used to identify functional groups, deduce molecular structure, and analyze the strength of chemical bonds.

When a ligand coordinates to the tin(II) center, the vibrations associated with that ligand are perturbed. Shifts in the vibrational frequencies of the ligand's functional groups (e.g., P-C stretches in a phosphine or C=O stretches in a carbonyl-containing ligand) can be observed in the IR and Raman spectra. These shifts provide evidence of coordination and can offer clues about the coordination mode.

Furthermore, the formation of a new coordinate bond between the tin atom and a ligand donor atom (e.g., Sn-P, Sn-N, Sn-O) gives rise to new vibrational modes. These metal-ligand vibrations typically occur at low frequencies (usually below 600 cm⁻¹) in the far-infrared region of the spectrum. The identification of these bands provides direct evidence of the metal-ligand bond.

The tetrafluoroborate anion, belonging to the Td point group, has four fundamental modes of vibration. The symmetries of these modes determine their activity in IR and Raman spectroscopy. For an isolated ion with perfect tetrahedral symmetry, only the F₂ modes are IR active, while all modes are Raman active. unito.it Any deviation from this ideal symmetry, for example, due to strong ion pairing or coordination to the metal center, can lead to the breakdown of these selection rules, causing formally "forbidden" bands to appear and splitting of degenerate modes.

| Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) | Activity |

| ν₁ | A₁ | Symmetric B-F Stretch | ~770 | Raman (strong, polarized) |

| ν₂ | E | Symmetric B-F Bend | ~350 | Raman (weak) |

| ν₃ | F₂ | Asymmetric B-F Stretch | ~1030-1100 | IR (strong), Raman (weak) |

| ν₄ | F₂ | Asymmetric B-F Bend | ~520-530 | IR (strong), Raman (weak) |

Fundamental vibrational modes of the tetrafluoroborate (BF₄⁻) anion. unito.itresearchgate.net

The analysis of these anionic frequencies can thus provide subtle details about the solid-state structure and the extent of cation-anion interactions in this compound and its complexes.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offer powerful tools for the in-depth characterization of this compound and its complexes at the atomic and electronic levels. These methods provide insights that are often inaccessible through experimental techniques alone, allowing for a detailed understanding of electronic structure, chemical bonding, and reactivity. By modeling the behavior of electrons and nuclei, computational approaches can elucidate the fundamental properties of these compounds.

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of multi-electron systems. ekb.egcore.ac.uk Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity from which all ground-state properties of a system can in principle be determined. core.ac.uksemanticscholar.org This approach provides a balance between accuracy and computational cost, making it suitable for studying complex inorganic compounds like this compound.

DFT calculations are employed to determine optimized molecular geometries, electronic energies, and the distribution of electrons within the molecule. core.ac.uk Analysis of the Kohn-Sham orbitals, which are mathematical constructs used in DFT, helps in understanding the nature of chemical bonding. ekb.eg For this compound, DFT can be used to model the interaction between the tin(II) cation (Sn²⁺) and the tetrafluoroborate anions (BF₄⁻).

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an estimate of the chemical reactivity and the energy required for electronic excitation. A large HOMO-LUMO gap generally implies high kinetic stability, whereas a small gap suggests higher reactivity.

In a related tin fluorooxoborate compound, Sn[B₂O₃F₂], DFT calculations have been instrumental in localizing the covalent B-F bonds and confirming the activity of the tin(II) lone pair. researchgate.net Such calculations for this compound would similarly elucidate the nature of the Sn-(BF₄) interactions and the influence of the stereochemically active 5s² lone pair on the tin center, which is crucial for understanding its coordination chemistry.

Table 1: Representative DFT-Calculated Electronic Properties of a Hypothetical this compound Adduct

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Total Energy (Hartree) | -1578.45 | The total electronic energy of the optimized molecular structure. |

| HOMO Energy (eV) | -8.21 | Energy of the highest occupied molecular orbital, often localized on the anion or the Sn(II) lone pair. |

| LUMO Energy (eV) | -1.54 | Energy of the lowest unoccupied molecular orbital, typically associated with the tin cation. |

| HOMO-LUMO Gap (eV) | 6.67 | Indicates significant electronic stability of the complex. |

| Dipole Moment (Debye) | 3.45 | Reflects the overall polarity of the molecule resulting from charge distribution. |

Quantum Chemical Calculations for Reactivity Predictions and Energy Landscapes

For instance, the interaction of this compound with Lewis bases or its role as a catalyst can be investigated. By calculating the potential energy surface for a proposed reaction, researchers can identify the most favorable reaction pathways. This is particularly valuable for understanding the mechanisms of reactions involving tin(II) complexes, such as their use in organic synthesis or polymerization.

Computational studies on related metal fluoride (B91410) complexes have demonstrated the utility of these methods in estimating the relative stability of different isomers and the energetics of ligand exchange reactions. researchgate.net For this compound complexes, quantum calculations could predict the preferred coordination numbers and geometries, as well as the energy changes associated with the addition or removal of ligands. This information is crucial for designing new complexes with desired reactivity.

Table 2: Hypothetical Calculated Energy Profile for a Ligand Substitution Reaction on a this compound Complex

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Sn(BF₄)₂(L) + L') | 0.0 | Initial state of the tin complex with ligand L and incoming ligand L'. |

| Transition State | +15.7 | The highest energy point along the reaction coordinate, representing the activation barrier. |

| Intermediate | -2.5 | A metastable species formed during the reaction. |

| Products (Sn(BF₄)₂(L') + L) | -8.9 | Final state after ligand exchange, indicating an exothermic reaction. |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

To gain a deeper understanding of the chemical bonding in this compound, advanced analytical methods like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed on the calculated electron density.

Natural Bond Orbital (NBO) Analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to core electrons, lone pairs, and chemical bonds. mpg.deyoutube.com NBO analysis quantifies the charge distribution among atoms (natural population analysis), the hybridization of atomic orbitals in forming bonds, and the extent of electron delocalization through donor-acceptor interactions. mpg.de For this compound, NBO analysis can characterize the nature of the Sn-F and B-F bonds, determining their covalent and ionic character. mdpi.com It can also quantify the donor-acceptor interactions between the lone pairs on the fluorine atoms of the BF₄⁻ anion and the empty orbitals of the Sn²⁺ cation.

Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org This method partitions a molecule into atomic basins, allowing for the calculation of atomic properties. wiley-vch.de The analysis focuses on critical points in the electron density where the gradient is zero. researchgate.net A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. wiley-vch.de The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction. muni.cz For instance, a high ρ(r) and a negative ∇²ρ(r) are characteristic of a covalent (shared) interaction, while a low ρ(r) and a positive ∇²ρ(r) signify a closed-shell interaction, typical of ionic bonds, hydrogen bonds, or van der Waals forces. muni.cz In this compound, QTAIM would be used to rigorously define and characterize the interactions between the tin atom and the fluorine atoms of the tetrafluoroborate groups.

Table 3: Representative NBO and QTAIM Data for a Sn-F Interaction in a this compound Complex

| Analysis Method | Parameter | Calculated Value | Interpretation |

|---|---|---|---|

| NBO | Natural Charge on Sn | +1.75 e | Indicates a highly ionic character for the tin center. |

| Natural Charge on F | -0.68 e | Shows significant negative charge localized on the fluorine atom. | |

| Second-Order Perturbation Energy E(2) (LP(F) -> LP(Sn)) | 8.5 kcal/mol | Quantifies the stabilization energy from the interaction between a fluorine lone pair (LP) and an empty tin orbital (LP). | |

| QTAIM | Electron Density at BCP (ρ(r)) | 0.045 a.u. | A low value, characteristic of a closed-shell interaction. |

| Laplacian of Electron Density at BCP (∇²ρ(r)) | +0.160 a.u. | A positive value, confirming the interaction is predominantly ionic in nature. |

Emerging Research Areas and Future Directions

Novel Applications in Nanomaterials Synthesis and Deposition

The synthesis and deposition of nanomaterials are foundational to the development of next-generation technologies. Tin(II) tetrafluoroborate (B81430) serves as a valuable precursor in these processes, particularly in the fabrication of tin and tin oxide films and the directed synthesis of complex tin-containing nanostructures.

The fabrication of high-quality tin and tin oxide films is crucial for a variety of applications, including transparent conductive electrodes and gas sensors. myu-group.co.jp Electrodeposition has emerged as a cost-effective and scalable method for producing these films. In this process, Tin(II) tetrafluoroborate can be utilized as a key component of the electrolyte bath, providing the source of tin ions (Sn²⁺). jayfluoride.biz

During electrodeposition, a substrate is immersed in the electrolyte solution containing this compound. When a current is applied, the tin ions migrate to the cathode and are reduced, depositing a thin film of metallic tin. Subsequent thermal treatment, such as annealing in an oxygen atmosphere, can then be employed to oxidize the tin film, forming a tin oxide layer. The properties of the resulting film, such as thickness, morphology, and crystallinity, can be precisely controlled by modulating the electrodeposition parameters, including current density, temperature, and the concentration of this compound in the electrolyte. diamondcoatings.com This level of control is essential for tailoring the film's properties to specific applications.

Beyond thin films, there is a growing interest in the synthesis of more complex tin-containing nanostructures, such as nanowires, nanorods, and nanoparticles. These structures exhibit unique size- and shape-dependent properties that are highly desirable for applications in catalysis, energy storage, and nanoelectronics. researchgate.netnih.gov

Various chemical synthesis routes, including hydrothermal, solvothermal, and sol-gel methods, are employed for the directed synthesis of these nanostructures. researchgate.netrsc.org In these methods, a tin salt is used as a precursor, and this compound can serve this role effectively. The synthesis process typically involves the controlled hydrolysis and condensation of the tin precursor in a solvent, often in the presence of structure-directing agents or templates.

For instance, in a hydrothermal synthesis, an aqueous solution of this compound could be subjected to high temperatures and pressures, leading to the nucleation and growth of tin oxide nanocrystals. By carefully selecting the reaction conditions and additives, it is possible to direct the self-assembly of these nanocrystals into specific morphologies. The ability to produce well-defined tin-containing nanostructures opens up new possibilities for the design of advanced materials with enhanced performance characteristics.

Interdisciplinary Research with Advanced Technologies

The unique properties of materials derived from tin precursors are paving the way for their integration into cutting-edge technologies. While direct applications of this compound are still under investigation, the tin-based materials it can produce are relevant to the development of 5G and the Internet of Things (IoT), as well as next-generation electronic devices.

The rollout of 5G and the expansion of the IoT are creating a demand for new materials with enhanced performance. Tin oxide, a potential end-product of processes involving this compound, is a key component in materials like Indium Tin Oxide (ITO). diamondcoatings.combte-born.com ITO is widely used as a transparent conductive coating for displays and touch screens in a vast array of electronic devices. diamondcoatings.comnanografi.comwikipedia.org

Furthermore, the development of novel sensors is a critical aspect of IoT. Tin oxide-based gas sensors are known for their high sensitivity and are being explored for environmental monitoring and air quality control within smart city frameworks. konada.cnnih.govub.edu The ability to fabricate nanostructured tin oxide sensors, potentially through electrodeposition using tin precursors, could lead to devices with improved performance and lower power consumption, making them ideal for integration into widespread IoT networks. nih.gov

The field of electronics is continually seeking materials that can enable smaller, faster, and more efficient devices. Tin oxide nanomaterials are being investigated for a range of next-generation electronic applications. Their semiconducting properties make them suitable for use in thin-film transistors and as components in solar cells, where their transparency and conductivity are advantageous. wikipedia.orgkonada.cn

Moreover, tin-based materials are showing promise as high-capacity anode materials for lithium-ion batteries. mdpi.com The nanostructuring of these materials, which can be achieved through various synthesis methods using tin precursors, is key to improving their electrochemical performance and cycle life. The development of reliable and scalable methods for producing these advanced electronic materials is an active area of research.

Environmental Impact Mitigation and Green Chemistry Initiatives

As the applications of this compound expand, so does the importance of addressing its environmental impact. The compound is classified as harmful to aquatic organisms, and its handling and disposal require careful consideration to prevent environmental contamination. Current time information in Kathmandu, NP.

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally friendly processes. nih.govnih.govresearchgate.net This includes minimizing waste, reducing the use of hazardous substances, and designing chemical products that are less harmful to the environment. For the synthesis of tin-based nanomaterials, this translates to exploring alternative, greener synthesis routes that may use bio-based reducing and capping agents, as well as developing efficient recycling methods for materials containing tin. nih.govnih.govresearchgate.net Future research will likely focus on life cycle assessments of products derived from this compound and the implementation of green chemistry principles throughout the manufacturing process to ensure technological advancement does not come at an environmental cost.

Strategies for Waste Reduction and By-product Utilization

The industrial application of this compound, predominantly in electroplating, necessitates a focus on sustainable practices to mitigate environmental impact. Research and development in this area are geared towards minimizing waste generation and exploring avenues for the utilization of by-products. A primary strategy involves the optimization of the electroplating process itself to enhance efficiency and reduce the consumption of chemicals. encyclopedia.pub

One significant area of waste generation in plating operations is the rinse water, which becomes contaminated with plating bath constituents. acs.org Advanced recovery techniques are being implemented to address this. Ion exchange and reverse osmosis are two such methods that have shown promise in recovering plating chemicals from rinse waters. acs.orgnih.gov These technologies can concentrate the dilute rinse solutions, allowing for their reuse as makeup for the plating bath, thereby creating a more closed-loop system. acs.orgnih.gov For instance, advanced reverse osmosis systems have been designed to reconcentrate dilute solutions to near bath strength, facilitating their direct return to the plating process. nih.gov

Another key aspect of waste reduction is the management of spent plating baths. These baths accumulate contaminants and by-products over time, reducing their effectiveness. Instead of outright disposal, processes are being developed to regenerate these baths. These methods may involve the removal of deleterious by-products and counter-ions, allowing the bulk of the plating solution to be rejuvenated and reused. digicollections.net Research into the recovery of high-purity tin from waste plating solutions through methods like ion-exchange followed by cyclone-electrowinning has also been conducted, demonstrating the potential to reclaim valuable metals from the waste stream. nih.gov

Furthermore, the broader trend in the metal finishing industry is a move towards source reduction. This involves modifying processes to prevent the generation of waste in the first place. Simple measures such as optimizing tank sizes, using energy-efficient heating, and implementing closed-loop rinse systems contribute significantly to resource conservation. acs.orgcanada.ca

The following table summarizes some of the key waste reduction strategies applicable to tin electroplating processes.

| Strategy | Description | Key Benefits |

| Process Optimization | Fine-tuning parameters such as current density, temperature, and additive concentrations to maximize plating efficiency and minimize chemical drag-out. | Reduced chemical consumption, improved product quality. |

| Rinse Water Recycling | Employing technologies like reverse osmosis and ion exchange to recover plating chemicals from rinse water for reuse. acs.orgnih.gov | Water conservation, reduced wastewater treatment costs, recovery of valuable chemicals. |

| Plating Bath Regeneration | Treatment of spent baths to remove contaminants and by-products, allowing for the replenishment and reuse of the core chemical components. digicollections.net | Extended bath life, reduced disposal of hazardous waste, conservation of raw materials. |

| Metal Recovery | Utilizing techniques such as electrowinning to recover metallic tin from spent solutions and sludges. | Reclamation of valuable resources, minimization of metal-containing waste. |

| Source Reduction | Implementing operational improvements like better rinsing techniques and preventative maintenance to minimize the initial generation of waste. canada.ca | Lower operational costs, reduced environmental liability. |

Advanced Sensing and Detection Methodologies for Tin(II) Species

The accurate and sensitive detection of tin(II) ions is crucial for process control in electroplating, environmental monitoring, and various other applications. Research in this area is focused on developing advanced analytical techniques that offer high selectivity, low detection limits, and rapid response times.

Spectroscopic and Electrochemical Detection of Trace Tin

A variety of analytical methods have been developed for the determination of trace amounts of tin. Spectroscopic techniques such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) are well-established for determining total tin concentrations. encyclopedia.pubnih.gov However, these methods can be expensive and may not readily distinguish between different oxidation states of tin, such as Sn(II) and Sn(IV). encyclopedia.pub

Spectrophotometric methods offer a more accessible alternative for the specific determination of tin(II). One such method involves the oxidation of tin(II) with iron(III), followed by the spectrophotometric determination of the resulting iron(II) as a colored complex. nih.gov Another approach utilizes the redox reaction of tin(II) with a mixture of N-bromosuccinimide and 3,3',5,5'-tetramethylbenzidine (B1203034) dihydrochloride, which results in a measurable color change. researchgate.netresearchgate.net

Electrochemical methods present a powerful and cost-effective alternative for tin analysis, with the ability to achieve high sensitivity and selectivity. encyclopedia.pubnih.gov Techniques such as polarography, voltammetry, and potentiometry are employed for the determination of tin in various samples. mdpi.comnih.gov Stripping voltammetry, in particular, is noted for its high sensitivity and accuracy in detecting trace levels of tin. encyclopedia.pub This method involves a pre-concentration step where tin is deposited onto the electrode surface, followed by a stripping step where the deposited tin is re-oxidized, generating a current signal proportional to its concentration. encyclopedia.pub The table below highlights some of the key analytical techniques for trace tin detection.

| Technique | Principle | Advantages | Disadvantages |

| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free tin atoms in a gaseous state. nih.gov | High sensitivity, well-established. | Measures total tin, not specific to Sn(II); can be expensive. encyclopedia.pub |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionizes the sample in an argon plasma and separates ions based on their mass-to-charge ratio. encyclopedia.pub | Extremely low detection limits, multi-element analysis. | High cost, complex instrumentation, does not differentiate oxidation states. encyclopedia.pub |

| UV-Vis Spectrophotometry | Measures the absorbance of light by a colored complex formed with tin(II). nih.govresearchgate.net | Accessible, cost-effective, specific to Sn(II). | Can be prone to interferences, may have lower sensitivity than other methods. |

| Stripping Voltammetry | Pre-concentration of tin onto an electrode followed by electrochemical stripping and measurement of the resulting current. encyclopedia.pubnih.gov | High sensitivity, low cost, can be selective for Sn(II). | Can be affected by matrix effects and the presence of complexing agents. |

| Potentiometry (Ion-Selective Electrodes) | Measures the potential difference between an ion-selective electrode and a reference electrode, which is related to the concentration of Sn(II). mdpi.comnih.gov | Measures free ion concentration, relatively simple. | Can have limited selectivity and may be affected by interfering ions. |

Development of Selective and Sensitive Analytical Probes

A significant area of emerging research is the design and synthesis of molecular probes that can selectively and sensitively detect tin(II) ions, often through a change in their optical properties, such as fluorescence. These probes offer the potential for real-time and in-situ analysis, which is highly desirable for many applications. mdpi.comnih.gov

Fluorescence "off-on" sensors are a popular design strategy. mdpi.com In these systems, the probe is initially non-fluorescent or weakly fluorescent. Upon binding with tin(II) ions, a chemical reaction or conformational change is triggered, leading to a significant increase in fluorescence intensity. mdpi.comnih.gov Rhodamine derivatives have been extensively used as the basis for such fluorescent probes due to their excellent photophysical properties. mdpi.com For example, rhodamine 6G-based amino derivatives have been shown to exhibit a rapid "turn-on" fluorescent response specifically towards Sn(II) ions. mdpi.com

Another innovative approach involves the use of upconversion nanophosphors linked to a tin(II)-sensitive fluorophore. acs.orgnih.gov These nanoprobes can be excited by near-infrared (NIR) light, which minimizes autofluorescence from biological or environmental samples and allows for greater penetration depth. The detection mechanism is based on Förster resonance energy transfer (FRET), where the emission of the nanophosphor is quenched by the fluorophore, and this quenching is modulated by the presence of tin(II) ions. acs.orgnih.gov This ratiometric detection, which compares the emission intensities at two different wavelengths, provides a more robust and reliable measurement. acs.org

The development of these selective probes is not limited to fluorescence. Colorimetric probes, which produce a visible color change upon interaction with tin(II), are also being explored for their simplicity and the potential for naked-eye detection. nih.gov The table below provides an overview of different types of analytical probes for tin(II) detection.

| Probe Type | Detection Principle | Key Features |

| Fluorescent "Off-On" Probes | Binding of Sn(II) induces a structural change that activates fluorescence. mdpi.comnih.gov | High sensitivity, potential for bioimaging. |

| Ratiometric Fluorescent Probes | The ratio of fluorescence intensities at two different wavelengths changes upon binding with Sn(II). acs.org | More reliable and quantitative measurements, reduces background interference. |

| Upconversion Nanophosphor Probes | Utilizes FRET between an NIR-excited nanophosphor and a Sn(II)-sensitive dye. acs.orgnih.gov | NIR excitation minimizes autofluorescence, suitable for complex samples. |

| Colorimetric Probes | A visible color change occurs upon reaction with Sn(II). nih.gov | Simple, potential for rapid, on-site testing without instrumentation. |

These advancements in sensing and detection methodologies are crucial for ensuring the efficient and safe use of tin(II) compounds like this compound, as well as for monitoring their potential environmental fate.

Q & A

Q. What are the primary laboratory synthesis methods for Tin(II) tetrafluoroborate, and how can reaction conditions be optimized?

this compound is commonly synthesized via reactions involving tin(II) salts and fluoroboric acid derivatives. For example, tin(II) chloride (SnCl₂) reacts with sodium borohydride (NaBH₄) under controlled conditions, yielding diborane (B₂H₆) and this compound (Sn(BF₄)₂) as byproducts . Optimization includes using finely powdered reagents to prevent passivation by lithium tetrafluoroborate layers and adjusting stoichiometry to enhance yield. Aqueous solutions (e.g., 50% Sn(BF₄)₂) are stabilized by maintaining acidic pH to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound complexes?

¹H-NMR in solvents like acetone or acetonitrile can resolve ligand environments in Sn(BF₄)₂ adducts, as demonstrated in studies of tetrafluoroborate salts . Thermal lens spectroscopy, employing dual-beam techniques, measures thermal diffusion and solvent effects in solutions, useful for evaluating parameters like thermal conductivity and concentration gradients .

Q. What safety protocols are critical when handling this compound in aqueous solutions?

Key precautions include:

- Using PPE (gloves, goggles) to avoid skin/eye contact, as the solution releases free fluoride ions, posing risks akin to hydrofluoric acid .

- Storing solutions under nitrogen or inert atmospheres to prevent oxidation, analogous to Trimethyloxonium Tetrafluoroborate storage guidelines .

- Implementing fume hoods to mitigate inhalation hazards, particularly during electroplating applications .

Q. How does this compound concentration influence its electrochemical performance in tin electroplating?

At 50% concentration, Sn(BF₄)₂ solutions exhibit optimal ionic conductivity for electrodeposition. Lower concentrations reduce deposition rates, while higher concentrations risk precipitation due to limited solubility. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are recommended to assess plating efficiency and interfacial stability .

Advanced Research Questions

Q. How do macrocyclic ligands alter the coordination geometry of this compound?

Reactions with 15-crown-5 or 18-crown-6 ethers produce complexes like [Sn(15-crown-5)₂][BF₄]₂ (10-coordinate Sn) and [Sn(18-crown-6)(H₂O)][BF₄]₂·2H₂O (7 + 2 coordination). Anion fragmentation (BF₄⁻ → F⁻) and ligand cleavage occur under acidic conditions, requiring crystallography (XRD) and IR spectroscopy to confirm structural changes .

Q. What computational methods predict the reactivity of this compound with nucleophilic agents?

Density functional theory (DFT) calculations, as applied to gold-catalyzed cycloisomerization reactions , can model Sn(BF₄)₂ interactions with nucleophiles. Focus on orbital hybridization (Sn²⁺ 5s² lone pair) and Lewis acidity to predict adduct formation or redox behavior.

Q. What methodologies elucidate the thermal decomposition pathways of this compound?

Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies decomposition products (e.g., BF₃, SnO₂, HF). Differential scanning calorimetry (DSC) reveals exothermic peaks at ~300°C, correlating with BF₄⁻ anion breakdown. Kinetic studies via Arrhenius plots quantify activation energies .

Q. How does the tetrafluoroborate anion impact the catalytic activity of Tin(II) complexes in organic reactions?

BF₄⁻ acts as a weakly coordinating anion, enhancing Lewis acidity of Sn²⁺ in Diels-Alder or aminolysis reactions. Comparative studies with PF₆⁻ or ClO₄⁻ anions (using conductivity measurements) show BF₄⁻ improves solubility in nonpolar solvents, facilitating substrate accessibility .

Q. What environmental risks arise from this compound exposure in aquatic ecosystems?

Chronic toxicity assays (e.g., Daphnia magna LC₅₀ tests) indicate Sn(BF₄)₂ is harmful to aquatic life due to inorganic persistence. Mitigation strategies include chelation (e.g., EDTA) to sequester Sn²⁺ and fluoride ions, monitored via ion chromatography .

Q. How do solvent properties affect the stability of this compound in non-aqueous systems?

Polar aprotic solvents (e.g., propylene carbonate) enhance stability by minimizing hydrolysis. Conductometric studies in binary solvent mixtures (PC/diethyl carbonate) reveal ion-pair dissociation constants, guiding electrolyte formulation for battery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.